Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Overview
Description
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound with a molecular formula of C7H9NO4 and a molecular weight of 171.15 g/mol . This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Scientific Research Applications
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate isoxazole ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-isopropyl-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate
- Ethyl 4-methyl-5-oxo-2H-oxazole-3-carboxylate
Comparison: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 4-methyl-5-oxo-2H-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGATLLVCDBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)ON1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004583 | |
Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84280-59-1 | |
Record name | 84280-59-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing chiral 2-aminoalkyloxazole-4-carboxylate esters []. These esters are valuable building blocks for various biologically active compounds.
Q2: How are chiral 2-aminoalkyloxazole-4-carboxylate esters synthesized from this compound?
A2: The synthesis involves a three-step process []:
Q3: What are the advantages of this synthetic route?
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